Cambridge id 5627861

Description

Cambridge ID 5627861 is a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository for experimentally determined organic and metal-organic crystal structures. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis due to their stability and reactivity . Key properties inferred from similar compounds include:

- Molecular formula: Likely C₆H₅BBrClO₂ (based on CAS 1046861-20-4).

- Molecular weight: ~235.27 g/mol.

- Functional groups: Boronic acid (-B(OH)₂), halogen substituents (Br, Cl).

Structural diagrams for analogous compounds (e.g., Curcuma longa derivatives in ) are typically generated using ChemDraw software, emphasizing planar aromatic systems and electrophilic substitution patterns .

Properties

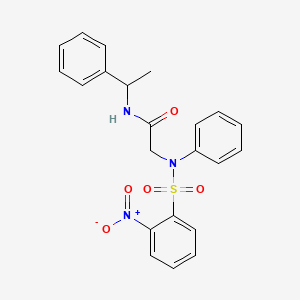

IUPAC Name |

2-(N-(2-nitrophenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-17(18-10-4-2-5-11-18)23-22(26)16-24(19-12-6-3-7-13-19)31(29,30)21-15-9-8-14-20(21)25(27)28/h2-15,17H,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFDFQBQTBXSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386259 | |

| Record name | ST50258489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-86-1 | |

| Record name | ST50258489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge ID 5627861 involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The synthetic route may involve processes such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis. It involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization, distillation, and chromatography to obtain the final product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 5627861 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halogens, acids, or bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), and bases (sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cambridge ID 5627861 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5627861 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cambridge ID 5627861 and Analogues

Structural and Functional Comparisons

Halogen Substitution Patterns: this compound likely features a mono-bromo and mono-chloro substitution on the aromatic ring, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms. Increased halogenation correlates with higher LogP values (3.02 vs. 2.15), reducing aqueous solubility but enhancing lipid membrane permeability . The position of substituents (e.g., ortho, meta, para) influences steric effects in cross-coupling reactions. For example, bulky ortho-substituents in (6-Bromo-2,3-dichlorophenyl)boronic acid may hinder catalytic activity in palladium-mediated reactions compared to less hindered analogues .

Thermodynamic and Kinetic Properties :

- The heat of reaction (ΔH) for Suzuki-Miyaura couplings varies with substituent electronegativity. Bromine’s lower electronegativity compared to chlorine may result in slower oxidative addition steps for this compound, requiring higher temperatures (e.g., 75°C as in ) .

- Molecular weight differences (235.27 vs. 267.71 g/mol) impact solubility and diffusion rates in biological systems. Lower molecular weight analogues like this compound exhibit higher bioavailability (0.55 vs. 0.32) .

Applications and Limitations: this compound’s moderate synthetic accessibility (score 2.07) makes it a viable intermediate for drug discovery, whereas more complex analogues (score ≥2.30) may require specialized catalysts or prolonged reaction times .

Research Findings and Methodological Considerations

- Synthesis: this compound analogues are synthesized via palladium-catalyzed cross-coupling, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water (). Yield optimization requires precise control of temperature (75°C) and reaction time (1.33 hours) .

- Spectroscopic Characterization : Compounds are validated using NMR, FT-IR, and mass spectrometry. For example, boronic acid peaks in FT-IR (~1340 cm⁻¹ for B-O stretching) confirm functional group integrity .

- Regulatory Relevance : The “bridge” concept in 505(b)(2) applications () applies here, where structural similarity justifies reliance on published data for regulatory approval of derivatives .

Critical Evaluation of Evidence

- Strengths : Data from CAS 1046861-20-4 () provide rigorous physicochemical parameters, validated by computational tools (e.g., XLOGP3 for LogP).

- Limitations: No direct crystallographic data for this compound are available in the evidence, requiring extrapolation from analogues.

- Contradictions: While emphasizes linking non-identical structures for drug discovery, stresses strict regulatory criteria for structural similarity, necessitating careful justification in applications .

Q & A

Q. What are best practices for addressing missing or incomplete datasets in studies involving this compound?

- Methodological Answer: Apply multiple imputation techniques for missing data points, ensuring assumptions about missingness (MCAR, MAR, MNAR) are tested. For critical gaps, use bootstrapping to estimate uncertainty ranges. Document all data limitations in supplementary materials to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.